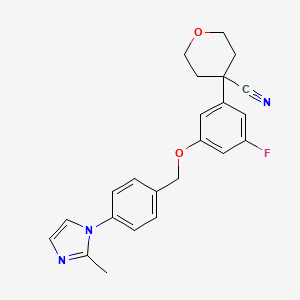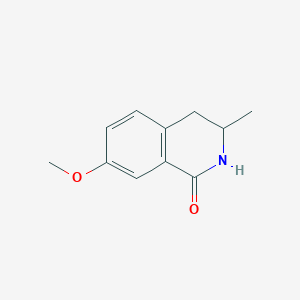
7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one: is a chemical compound belonging to the class of isoquinolinones Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzaldehyde.
Formation of Isoquinoline Intermediate: The benzaldehyde undergoes a Pictet-Spengler reaction with an amine to form the isoquinoline intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst.
Reduction: The final step involves the reduction of the isoquinoline to the dihydroisoquinolinone using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogenation and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated isoquinolinones.
Substitution: Various substituted isoquinolinones depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and cancer.
Biological Studies: The compound is used in research to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity, influencing signal transduction pathways.
DNA Interaction: The compound may intercalate with DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 3-Methyl-1,2,3,4-tetrahydroisoquinoline
- 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
Uniqueness
7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
7-methoxy-3-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H13NO2/c1-7-5-8-3-4-9(14-2)6-10(8)11(13)12-7/h3-4,6-7H,5H2,1-2H3,(H,12,13) |
Clave InChI |
DESUGVAIPCNAHX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C=C(C=C2)OC)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Aminothieno[3,2-d]pyrimidin-4-ol](/img/structure/B13059852.png)
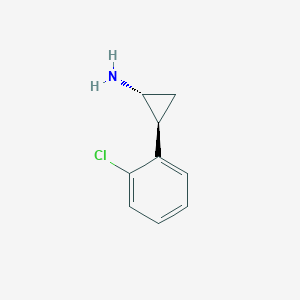


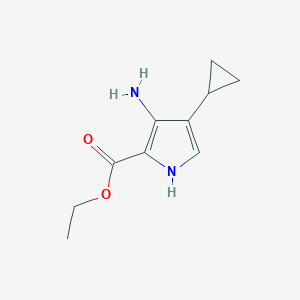
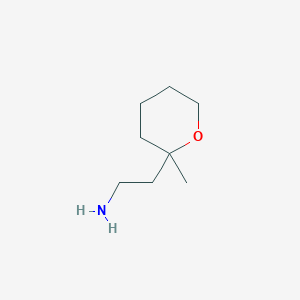
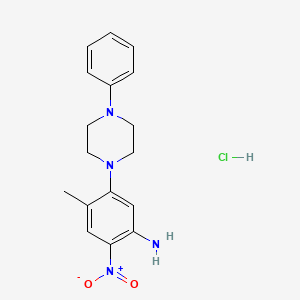
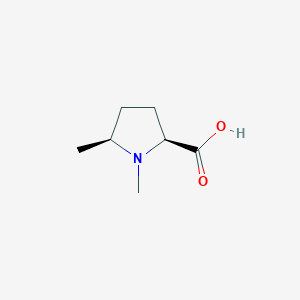
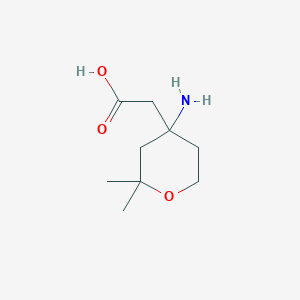
![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
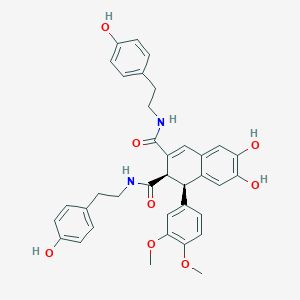
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)

